Methyl 3-(3-amino-4-hydroxyphenyl)propanoate
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Overview
Description
Methyl 3-(3-amino-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid and features both amino and hydroxy functional groups on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-amino-4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of 3-(3-amino-4-oxophenyl)propanoate.
Reduction: Formation of 3-(3-amino-4-hydroxyphenyl)propan-1-amine.
Substitution: Formation of 3-(3-amino-4-chlorophenyl)propanoate.
Scientific Research Applications
Methyl 3-(3-amino-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as inhibiting the activity of certain enzymes or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the amino group.
3-(3-amino-4-hydroxyphenyl)propanoic acid: The acid form of the compound.
Methyl 3-(4-hydroxyphenyl)amino)propanoate: Similar structure with an amino group in a different position.
Uniqueness
Methyl 3-(3-amino-4-hydroxyphenyl)propanoate is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(3-amino-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMPROFHPJZWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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